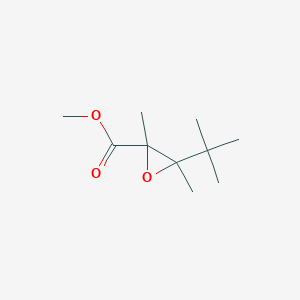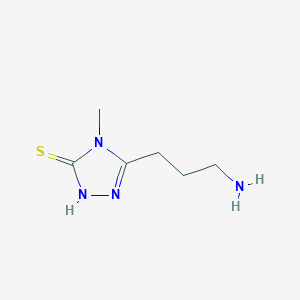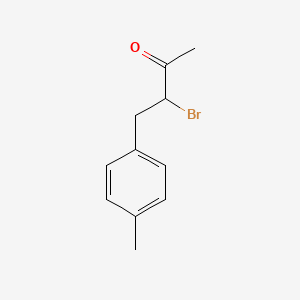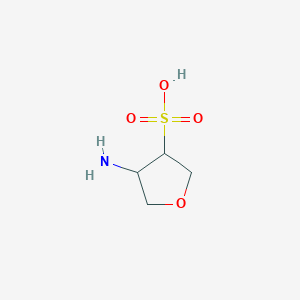
3'-Methyl-1,3'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methyl-1,3’-bipiperidine is a chemical compound that belongs to the class of bipiperidines These compounds are characterized by the presence of two piperidine rings connected by a single bond The addition of a methyl group at the 3’ position of one of the piperidine rings distinguishes 3’-Methyl-1,3’-bipiperidine from other bipiperidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-1,3’-bipiperidine typically involves the coupling of two piperidine rings. One common method is the palladium-catalyzed cross-coupling reaction. For instance, the Suzuki coupling reaction can be employed, where a piperidine boronic acid derivative reacts with a halogenated piperidine under the influence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out at elevated temperatures.
Industrial Production Methods: Industrial production of 3’-Methyl-1,3’-bipiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings. The choice of catalysts, solvents, and purification methods are tailored to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3’-Methyl-1,3’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a substituent on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3’-Methyl-1,3’-bipiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 3’-Methyl-1,3’-bipiperidine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction cascades, where the binding of the compound to a receptor triggers a series of intracellular events leading to a physiological response .
Comparación Con Compuestos Similares
1,3’-Bipiperidine: Lacks the methyl group at the 3’ position, which may affect its binding affinity and activity.
4,4’-Bipiperidine: Has a different substitution pattern, leading to variations in chemical reactivity and biological activity.
2,2’-Bipiperidine: Another isomer with distinct properties due to the position of the piperidine rings.
Uniqueness: 3’-Methyl-1,3’-bipiperidine is unique due to the presence of the methyl group, which can influence its steric and electronic properties. This modification can enhance its binding affinity to certain targets, making it a valuable compound in medicinal chemistry and other applications.
Propiedades
Fórmula molecular |
C11H22N2 |
|---|---|
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
3-methyl-3-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C11H22N2/c1-11(6-5-7-12-10-11)13-8-3-2-4-9-13/h12H,2-10H2,1H3 |
Clave InChI |
VOBNKWPXTUNCRX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCNC1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Aminomethyl)cyclopropyl]cyclopentan-1-ol](/img/structure/B13194929.png)
![1-{[3-(Chloromethyl)phenyl]methyl}piperidine](/img/structure/B13194930.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-amine](/img/structure/B13194941.png)
![1-[(Benzyloxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194949.png)
![1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194953.png)


![N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide](/img/structure/B13194987.png)

![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)



